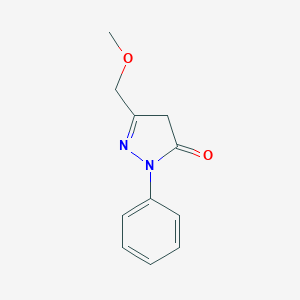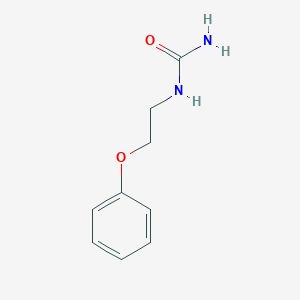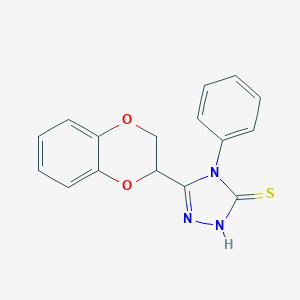
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. DMQX has been widely used in scientific research to understand the mechanisms of action of these receptors and their role in various physiological and pathological processes.
作用機序
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of AMPA and kainate receptors, blocking the binding of glutamate to these receptors and preventing their activation. This leads to a decrease in the excitatory neurotransmission mediated by these receptors, which is important for the regulation of synaptic plasticity and learning and memory processes.
生化学的および生理学的効果
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of excitatory neurotransmission mediated by AMPA and kainate receptors, the prevention of long-term potentiation, and the induction of long-term depression. 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its ability to block the binding of glutamate to these receptors, and its ability to induce long-term depression. However, 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for the use of 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one in scientific research, including the development of more potent and selective AMPA and kainate receptor antagonists, the investigation of the role of these receptors in various physiological and pathological processes, and the development of potential therapeutic agents for neurodegenerative diseases. Additionally, the use of 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one in combination with other drugs or therapies may provide new avenues for the treatment of these diseases.
合成法
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one can be synthesized using various methods, including the reaction of 2-amino-3-methylphenol with 3-methylthiophene-2-carboxaldehyde, followed by cyclization with anthranilic acid in the presence of a catalyst. Another method involves the reaction of 2-amino-3-methylphenol with 3-methylthiophene-2-carboxylic acid, followed by cyclization with isatoic anhydride in the presence of a catalyst.
科学的研究の応用
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been widely used in scientific research to understand the mechanisms of action of AMPA and kainate receptors. These receptors are involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been used to study the role of these receptors in these processes and to develop potential therapeutic agents for these diseases.
特性
IUPAC Name |
3-(2-methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-7-3-6-10-17(13)22-19(18-14(2)11-12-24-18)21-16-9-5-4-8-15(16)20(22)23/h3-12,19,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQHKDDEJTBIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)
![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)

![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

